molecular formula C6H4 B14742984 Bicyclo[3.1.0]hexa-1,3,5-triene CAS No. 1552-99-4

Bicyclo[3.1.0]hexa-1,3,5-triene

Cat. No.: B14742984
CAS No.: 1552-99-4
M. Wt: 76.10 g/mol
InChI Key: HUFDRQJZVCFXDB-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexa-1,3,5-triene is a highly strained bicyclic compound that features a unique structure with a three-membered ring fused to a six-membered ring. This compound is of significant interest in organic chemistry due to its unusual bonding and reactivity, which arise from the strain in its bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.0]hexa-1,3,5-triene can be synthesized through various methods, including the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves using an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds with three contiguous stereocenters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods developed in academic research can potentially be scaled up for industrial use with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexa-1,3,5-triene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Lewis acids, which can catalyze heavy atom tunneling and facilitate rearrangements . Other reagents include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include quinones, less strained bicyclic compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexa-1,3,5-triene involves its high ring strain, which makes it highly reactive. The compound can undergo rearrangements facilitated by quantum tunneling, especially in the presence of Lewis acids . These rearrangements often involve the breaking and forming of carbon-carbon bonds, leading to the formation of new products with different structures and properties.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to bicyclo[3.1.0]hexa-1,3,5-triene include:

Uniqueness

This compound is unique due to its combination of a three-membered ring fused to a six-membered ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

1552-99-4

Molecular Formula

C6H4

Molecular Weight

76.10 g/mol

IUPAC Name

bicyclo[3.1.0]hexa-1(6),2,4-triene

InChI

InChI=1S/C6H4/c1-2-5-4-6(5)3-1/h1-4H

InChI Key

HUFDRQJZVCFXDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC2=C1

Origin of Product

United States

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